An In-depth Technical Guide to Methyl 2-(3-(trifluoromethyl)benzamido)acetate
An In-depth Technical Guide to Methyl 2-(3-(trifluoromethyl)benzamido)acetate
A comprehensive overview for researchers, scientists, and drug development professionals.
This guide provides a detailed technical overview of Methyl 2-(3-(trifluoromethyl)benzamido)acetate (CAS 131648-66-3), a molecule of interest in medicinal chemistry and drug discovery. By synthesizing its known properties, probable synthetic routes, and potential biological applications based on structurally related compounds, this document serves as a valuable resource for professionals in the field.
Core Molecular Attributes
Methyl 2-(3-(trifluoromethyl)benzamido)acetate is a derivative of glycine methyl ester and 3-(trifluoromethyl)benzoic acid. Its structure incorporates a trifluoromethyl group, a common moiety in modern drug design known to enhance metabolic stability, lipophilicity, and binding affinity of compounds.[1][2]
Physicochemical Properties
Precise experimental data for this specific molecule is not widely published. The following table summarizes key physicochemical properties, including predicted values from chemical suppliers.
| Property | Value | Source |
| CAS Number | 131648-66-3 | [3] |
| Molecular Formula | C₁₁H₁₀F₃NO₃ | [3] |
| Molecular Weight | 261.2 g/mol | [3] |
| Predicted Boiling Point | 345.7 ± 42.0 °C | [3] |
| Predicted Density | 1.307 ± 0.06 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis can be logically broken down into two main stages: the preparation of the acylating agent and the final coupling reaction.
Caption: Proposed synthesis workflow for Methyl 2-(3-(trifluoromethyl)benzamido)acetate.
Step-by-Step Experimental Protocol (Hypothesized)
Part 1: Synthesis of 3-(Trifluoromethyl)benzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzoic acid.
-
Add an excess of thionyl chloride (SOCl₂) or oxalyl chloride.
-
Gently reflux the mixture until the evolution of gas ceases, indicating the completion of the reaction.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-(trifluoromethyl)benzoyl chloride.
Part 2: Synthesis of Methyl 2-(3-(trifluoromethyl)benzamido)acetate
-
Dissolve glycine methyl ester hydrochloride in a suitable anhydrous solvent, such as dichloromethane (DCM), in a flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a suitable base, such as triethylamine, to neutralize the hydrochloride and liberate the free amine.
-
Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride in anhydrous DCM to the cooled reaction mixture.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 2-(3-(trifluoromethyl)benzamido)acetate.
Characterization
While specific experimental spectra for the title compound are not available, the following are expected characteristic signals based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: Expected signals would include a singlet for the methyl ester protons, a doublet for the methylene protons of the glycine moiety coupled to the amide proton, a triplet for the amide proton, and multiplets for the aromatic protons of the benzoyl group.
¹³C NMR Spectroscopy: Key signals would be observed for the carbonyl carbons of the ester and amide, the methylene carbon of the glycine unit, the methyl carbon of the ester, the quaternary carbon of the trifluoromethyl group, and the aromatic carbons. The carbon of the CF₃ group would likely appear as a quartet due to coupling with the fluorine atoms.[5]
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amide, C=O stretching of the ester and amide, and C-F stretching of the trifluoromethyl group.[5]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (261.2 g/mol ).
Potential Biological Applications and Lines of Inquiry
While no specific biological activity has been reported for Methyl 2-(3-(trifluoromethyl)benzamido)acetate, its structural motifs suggest several promising avenues for investigation in drug discovery.
Cholesteryl Ester Transfer Protein (CETP) Inhibition
The benzamide scaffold is a known pharmacophore for inhibitors of Cholesteryl Ester Transfer Protein (CETP).[6][7] Inhibition of CETP is a therapeutic strategy to raise high-density lipoprotein (HDL) cholesterol levels, which is considered beneficial in the prevention of cardiovascular diseases.[6][8] Several studies have explored trifluoromethyl-substituted benzamides as potent CETP inhibitors.[8][9] The presence of the 3-(trifluoromethyl)benzamido moiety in the title compound makes it a candidate for investigation as a CETP inhibitor.
Caption: Proposed mechanism of action as a CETP inhibitor.
Antimicrobial and Antifungal Activity
N-benzoyl glycine derivatives have demonstrated notable antibacterial and antifungal activities.[7][10][11][12] The benzoyl ring can be substituted to modulate this activity, with electron-withdrawing groups often enhancing potency.[10] The trifluoromethyl group is a strong electron-withdrawing group, suggesting that Methyl 2-(3-(trifluoromethyl)benzamido)acetate could possess antimicrobial properties.
-
Antibacterial Potential: Studies on benzoyl glycine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[10]
-
Antifungal Potential: N-benzoyl amino esters have been reported to exhibit antifungal activity against filamentous fungi such as Aspergillus fumigatus and Fusarium temperatum.[11][12]
Further research is warranted to screen Methyl 2-(3-(trifluoromethyl)benzamido)acetate against a panel of clinically relevant microbial strains.
Safety and Handling
A specific Safety Data Sheet (SDS) for Methyl 2-(3-(trifluoromethyl)benzamido)acetate is not publicly available. However, based on the safety profiles of its precursors and structurally related compounds, the following precautions are advised.[13][14][15]
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.[13][15]
-
Eye Damage/Irritation: May cause serious eye irritation.[13][15]
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[13]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[14]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[13] Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Recommended storage is between 2-8°C.[4]
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Conclusion
Methyl 2-(3-(trifluoromethyl)benzamido)acetate is a compound with significant potential in drug discovery, primarily due to its structural similarity to known CETP inhibitors and the established antimicrobial properties of the N-benzoyl glycine scaffold. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties. While a comprehensive experimental characterization of this molecule is yet to be published, this guide provides a solid foundation for researchers by outlining its core properties, a plausible synthetic route, and promising avenues for biological investigation. Further empirical studies are necessary to fully elucidate its therapeutic potential and to establish a complete safety profile.
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